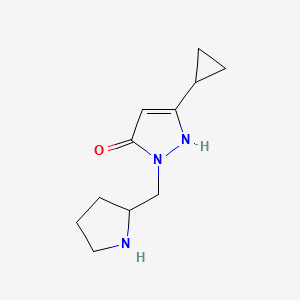
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol
Overview
Description
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, commonly referred to as CP-Pyrazol-5-ol, is a compound that has been studied extensively in the scientific community due to its potential applications in the medical and pharmaceutical fields. CP-Pyrazol-5-ol is a cyclopropyl derivative of pyrazol-5-ol, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms. CP-Pyrazol-5-ol has been studied for its potential as a pharmaceutical agent, due to its ability to interact with a variety of different biochemical and physiological systems.
Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
Cyclopropanes, including those derived from 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, are prevalent in medicinal chemistry due to their unique spatial and electronic features, offering high metabolic stability. The direct N-cyclopropylation of cyclic amides and azoles, including pyrazoles, using cyclopropylbismuth reagent, has been developed for its importance in pharmaceutical industries. This method is catalyzed by copper acetate, indicating the compound's role in synthesizing nitrogenated compounds, which are pivotal in drug development (Gagnon et al., 2007).
Anticancer Activity
Research has also focused on pyrazole derivatives, including those structurally related to 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, for their potential as anticancer agents. Novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives showed significant cytotoxic effects against breast cancer and leukemic cells, suggesting these compounds' role in developing new cancer therapies (Ananda et al., 2017). Similarly, pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives have been evaluated for their cytotoxicity against various human cancer cell lines, showing that some compounds exhibited significant cytotoxicity, highlighting the potential for these compounds in cancer treatment (Alam et al., 2018).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds is another significant area of application. Pyrazolo[3,4-b]pyridin-3-ol derivatives, for example, have been synthesized through various methods, indicating the versatility of pyrazole-based compounds in organic synthesis. These compounds are essential in developing new molecules with potential applications in medicinal chemistry and other fields (Wu et al., 2012).
Pharmacological Studies
In pharmacological research, 3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol derivatives have been explored for various biological activities, including their potential as COX-2 inhibitors and roles in affecting cellular mechanisms such as apoptosis in cancer cells. These studies underscore the compound's relevance in drug discovery and development processes (Patel et al., 2004).
properties
IUPAC Name |
5-cyclopropyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c15-11-6-10(8-3-4-8)13-14(11)7-9-2-1-5-12-9/h6,8-9,12-13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFGZIUJKBWSQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C(=O)C=C(N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dichloro-N-[2-(dimethylamino)ethyl]aniline hydrochloride](/img/structure/B1471235.png)
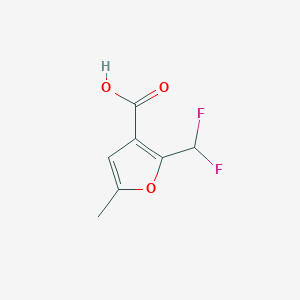
![(1R,2S)-2-Fluoro-N-[(1R)-1-phenylethyl]cyclopropane-1-carboxamide](/img/no-structure.png)

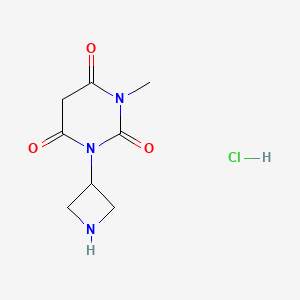
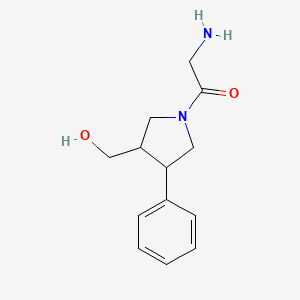
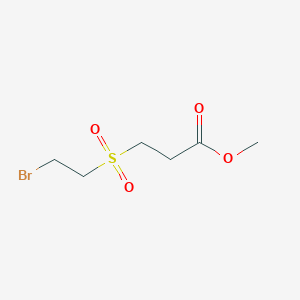

![1-[4-(Methylthio)benzyl]piperazine](/img/structure/B1471245.png)
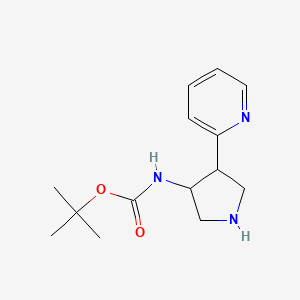
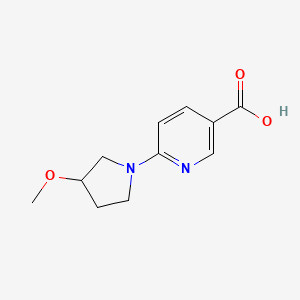
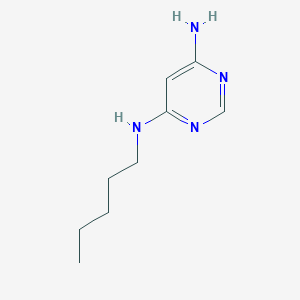
![5-Azaspiro[3.4]octane oxalate](/img/structure/B1471253.png)
![3-[Methyl(piperidin-4-yl)amino]propanoic acid dihydrochloride](/img/structure/B1471255.png)